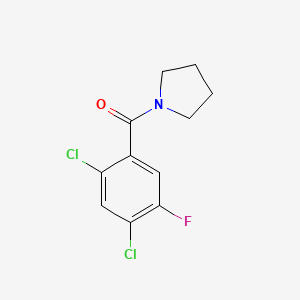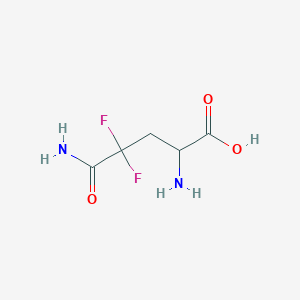
4-Difluoroglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoroglutamine is a fluorinated analogue of glutamine, characterized by the presence of two fluorine atoms at the fourth carbon position of the glutamine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoroglutamine typically involves the use of Garner’s aldehyde as a starting material. The key step in the synthesis is the fluoro-Reformatsky reaction, which introduces the difluoromethyl group into the molecule. The reaction involves the use of ethyl bromodifluoroacetate and zinc in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Difluoroglutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues of this compound .
Scientific Research Applications
4-Difluoroglutamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in glutamine metabolism, such as glutaminase. By inhibiting these enzymes, this compound can disrupt metabolic pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
4-Fluoroglutamine: A monofluorinated analogue of glutamine.
4,4-Difluoroglutamic Acid: A difluorinated analogue of glutamic acid.
4-Fluoroglutamic Acid: A monofluorinated analogue of glutamic acid.
Comparison: 4-Difluoroglutamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its monofluorinated counterparts. This dual fluorination enhances its stability and reactivity, making it more suitable for certain applications, such as PET imaging and enzyme inhibition studies .
Properties
Molecular Formula |
C5H8F2N2O3 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11) |
InChI Key |
GFRKSCVVDVJWRU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
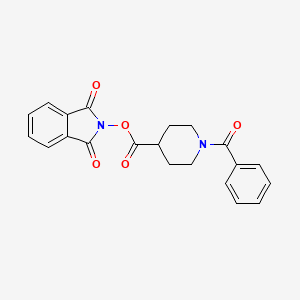
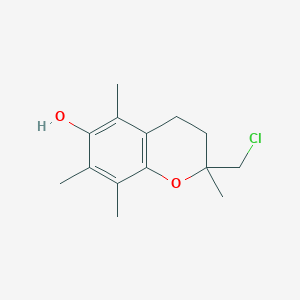
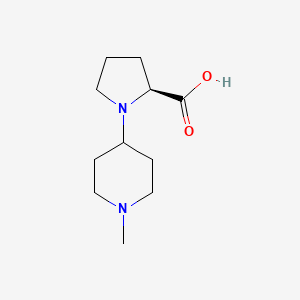
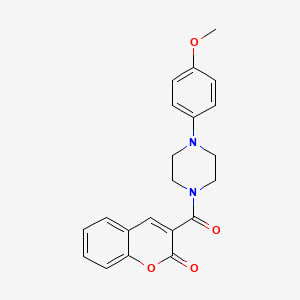
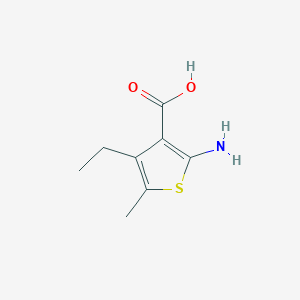
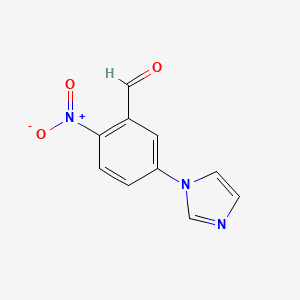
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
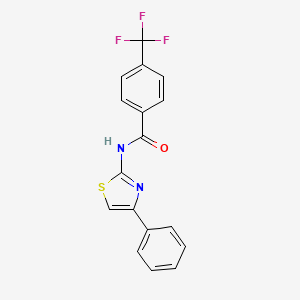
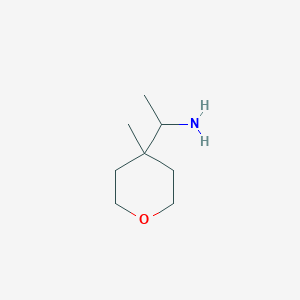
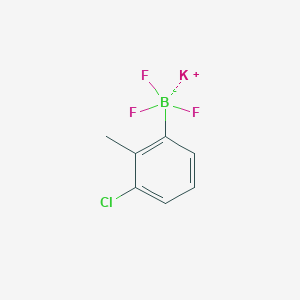
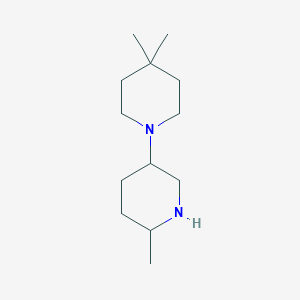
![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
